molecular formula C16H20FN3O6 B610150 2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid CAS No. 368891-69-4

2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid

Cat. No.: B610150
CAS No.: 368891-69-4
M. Wt: 369.34 g/mol
InChI Key: GEFZWBCMTWREOP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of PNU 142300 involves the metabolic conversion of linezolid. Linezolid undergoes ring cleavage of its morpholine moiety to form PNU 142300 and another major metabolite, PNU 142586 . The synthetic route for PNU 142300 involves the use of specific reagents and conditions to achieve this transformation, although detailed industrial production methods are not widely documented.

Chemical Reactions Analysis

PNU 142300, being a metabolite, does not undergo significant chemical reactions under normal physiological conditions. its formation from linezolid involves oxidation and hydrolysis reactions. The major products formed from these reactions are PNU 142300 and PNU 142586 .

Scientific Research Applications

PNU 142300 is primarily studied in the context of its parent compound, linezolid. Research has focused on understanding the pharmacokinetics and pharmacodynamics of linezolid and its metabolites, including PNU 142300. Studies have shown that the accumulation of PNU 142300 in patients with renal insufficiency may contribute to adverse effects such as thrombocytopenia . Additionally, PNU 142300 is used in therapeutic drug monitoring and clinical pharmacokinetic/pharmacodynamic analyses to optimize linezolid treatment .

Comparison with Similar Compounds

PNU 142300 is similar to another major metabolite of linezolid, PNU 142586. Both metabolites are formed through the metabolic breakdown of linezolid and are considered inactive . The uniqueness of PNU 142300 lies in its specific formation pathway and its role in the pharmacokinetics of linezolid. Other similar compounds include various oxazolidinone metabolites that are formed through similar metabolic processes .

Properties

IUPAC Name

2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZWBCMTWREOP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858327
Record name (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368891-69-4
Record name (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.